

Understanding TP1L: A Selective TC-PTP Degradator for Cancer Immunotherapy

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Compound of Interest

Compound Name: TP1L

Cat. No.: B12371334

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Introduction

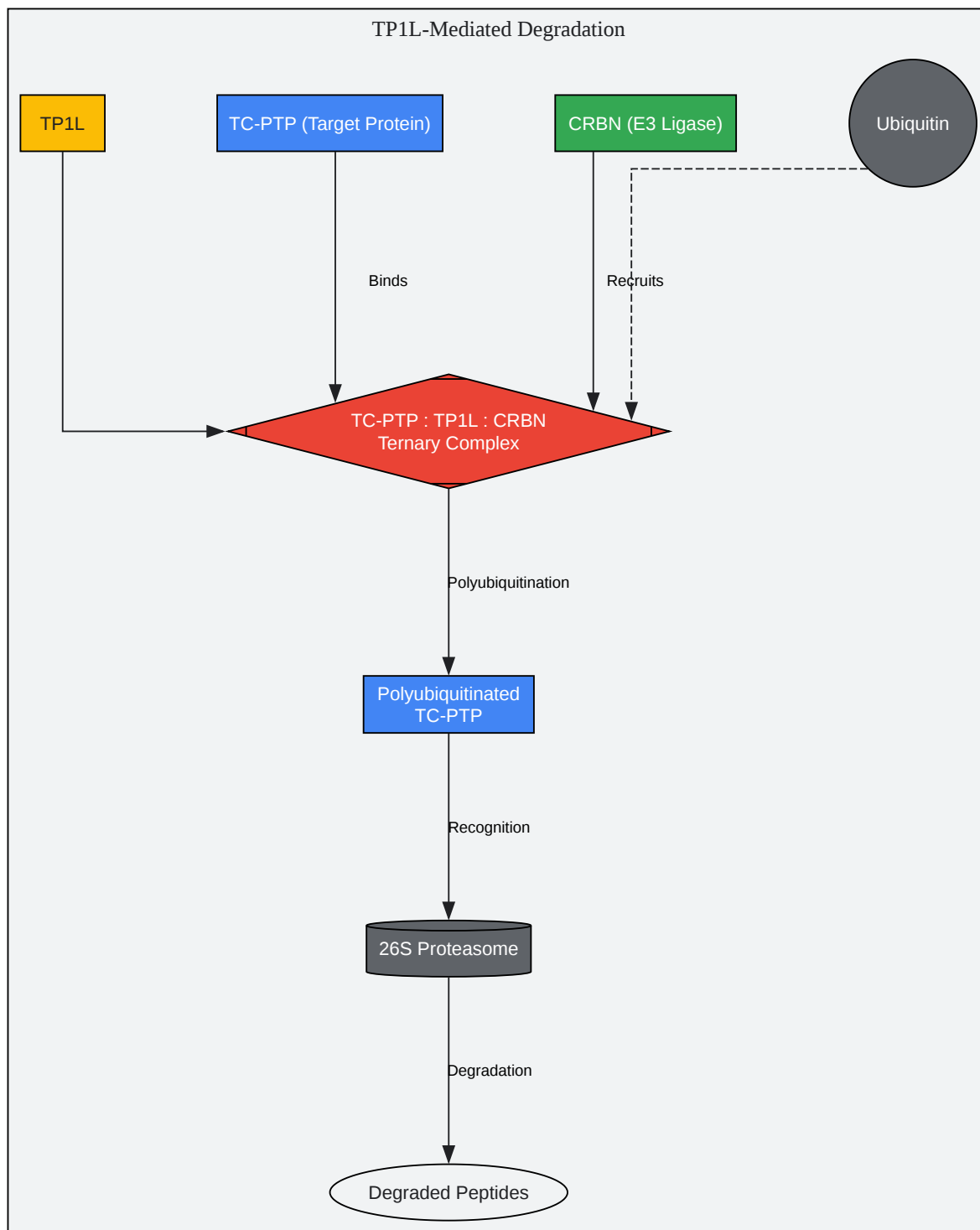
T-cell protein tyrosine phosphatase (TC-PTP), encoded by the PTPN2 gene, has emerged as a critical negative regulator in cancer immunology and a promising target for therapeutic intervention.[1][2][3][4] TC-PTP suppresses anti-tumor immunity through two primary mechanisms: attenuating interferon-gamma (IFN- γ) signaling in cancer cells, which reduces antigen presentation, and dampening T-cell receptor (TCR) signaling in T-cells, which curtails their activation and proliferation.[1][2][3][5]

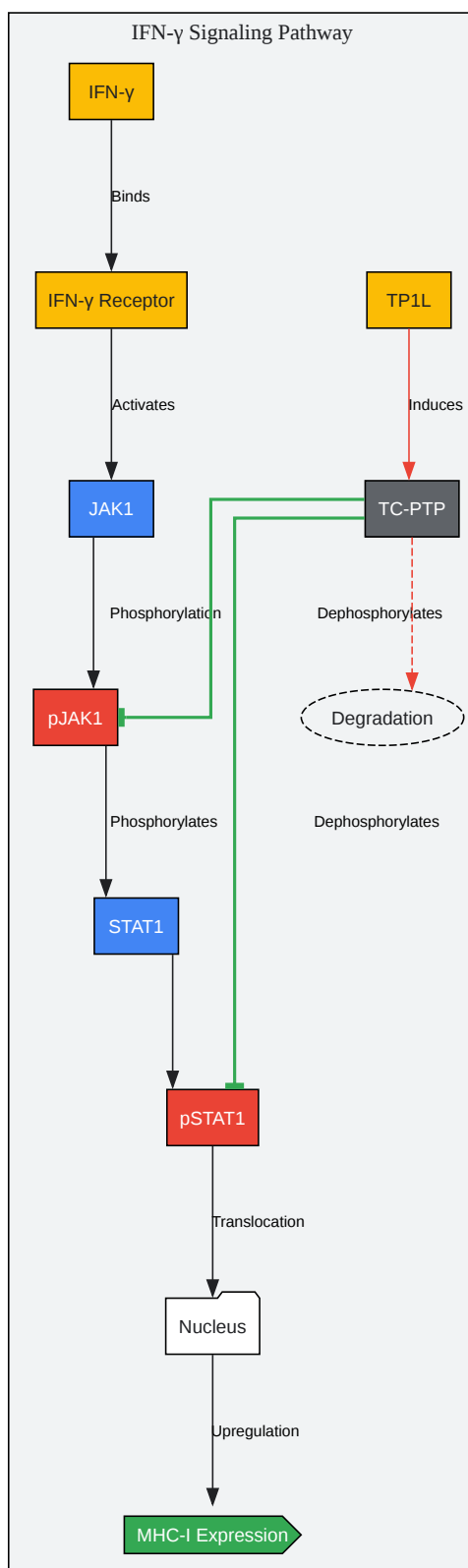
Targeting such intracellular phosphatases with traditional inhibitors has been challenging. However, the development of Proteolysis Targeting Chimeras (PROTACs) offers a novel and powerful alternative. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5][6][7]

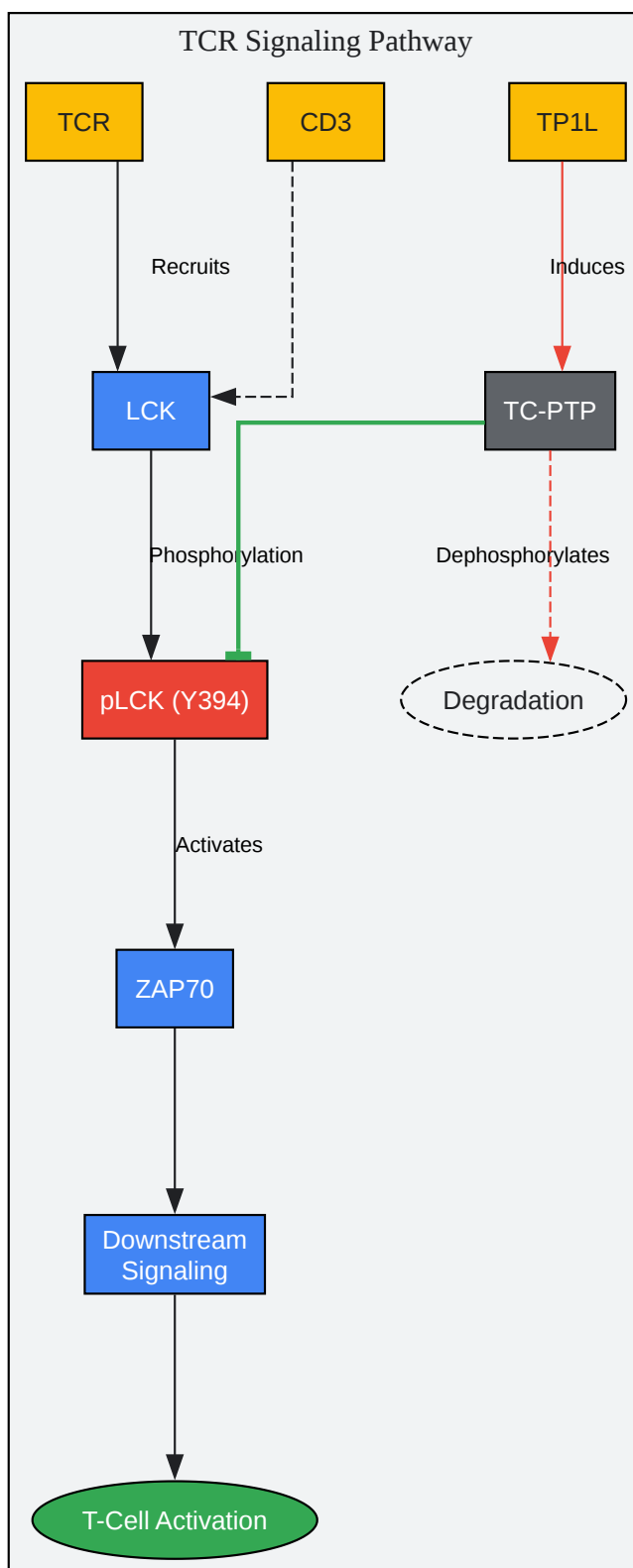
This whitepaper focuses on **TP1L**, the first-in-class, highly potent, and selective PROTAC degrader of TC-PTP.[1][2][3][5] **TP1L** provides a valuable chemical tool to probe TC-PTP biology and represents a significant step toward developing new cancer immunotherapies.

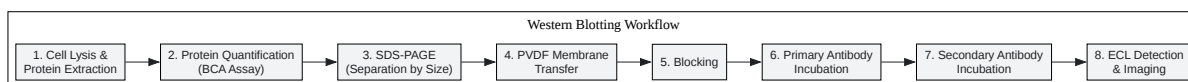
Core Mechanism of TP1L Action

TP1L is a heterobifunctional molecule composed of a ligand that binds to TC-PTP, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.^{[5][8]} By simultaneously binding to both TC-PTP and CRBN, **TP1L** forms a ternary complex. This proximity induces the CRBN E3 ligase to polyubiquitinate TC-PTP. The ubiquitin-tagged TC-PTP is then recognized and degraded by the 26S proteasome, effectively eliminating the phosphatase from the cell.^{[5][7]} This degradation is dependent on the ubiquitin-proteasome pathway, as its effects are blocked by inhibitors of the NEDD8-activating enzyme (Pevonedistat), the proteasome (MG132), and competitive binding to CRBN (Lenalidomide).^{[5][7]}









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